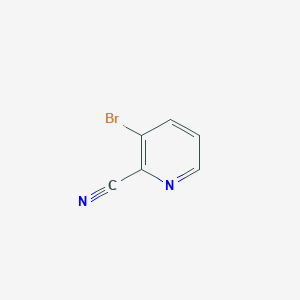

3-Bromopyridine-2-carbonitrile

Beschreibung

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in the realms of organic synthesis and medicinal chemistry. nih.govlifechemicals.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common motif found in numerous natural products, including vitamins like niacin and alkaloids such as nicotine. nih.govlifechemicals.com In medicinal chemistry, the incorporation of a pyridine nucleus is a well-established strategy in drug discovery to enhance the pharmacological activity and pharmacokinetic properties of molecules. ajrconline.org The nitrogen atom in the pyridine ring can improve water solubility, a crucial factor for the bioavailability of many drugs. nih.gov Pyridine derivatives are integral to a wide array of FDA-approved drugs, demonstrating their therapeutic importance across various disease areas. lifechemicals.com Their structural versatility and reactivity make them indispensable in the synthesis of complex molecular architectures. openaccessjournals.com

Overview of Cyanopyridine as a Versatile Scaffold

Cyanopyridines, which are pyridine rings substituted with a cyano (-C≡N) group, are highly versatile intermediates in organic synthesis. scimplify.comijpsr.com The nitrile group is a valuable functional group that can be readily converted into other functionalities such as amides, carboxylic acids, amines, and various heterocyclic rings. scimplify.com This reactivity makes cyanopyridines key starting materials for the production of a wide range of compounds, including pharmaceuticals and agrochemicals. scimplify.comijpsr.com The 2-amino-3-cyanopyridine (B104079) scaffold, in particular, has garnered significant attention due to its diverse biological activities, including antiviral, antibacterial, and fungicidal properties. ijpsr.com

Introduction to 3-Bromo-2-cyanopyridine as a Key Intermediate

Among the various halogenated cyanopyridines, 3-Bromo-2-cyanopyridine stands out as a particularly important chemical intermediate. guidechem.com Its structure, featuring a bromine atom at the 3-position and a cyano group at the 2-position of the pyridine ring, provides two distinct reactive sites. chemimpex.com This dual functionality allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. chemimpex.combloomtechz.com It is frequently used in the development of novel anti-cancer agents and other therapeutic compounds. chemimpex.com

Historical Context of Pyridine and Cyanopyridine Synthesis

The history of pyridine synthesis dates back to the 19th century when it was first isolated from coal tar. openaccessjournals.com Since then, numerous synthetic methods have been developed to construct the pyridine ring and its derivatives. Early methods often involved the condensation of aldehydes and ammonia (B1221849). The synthesis of cyanopyridines has also evolved, with various methods being developed to introduce the cyano group onto the pyridine ring. One of the classical methods for synthesizing aryl nitriles, which can be adapted for cyanopyridines, is the Sandmeyer reaction, discovered in 1884. wikipedia.org This reaction involves the conversion of an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide catalyst. wikipedia.org Over the years, more efficient and milder methods have been developed for the synthesis of cyanopyridines, reflecting the ongoing advancements in organic chemistry.

Research Objectives and Scope of the Review

This article aims to provide a comprehensive overview of the chemical compound 3-Bromo-2-cyanopyridine. The scope of this review is strictly focused on its chemical and physical properties, various synthetic methodologies, and its key applications in different fields of chemical synthesis. The objective is to present a detailed and scientifically accurate account of this important heterocyclic compound, supported by research findings and relevant data. The review will not cover dosage, administration, or safety profiles, adhering to a purely chemical and synthetic perspective.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOPIUVJCIZALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355837 | |

| Record name | 3-Bromo-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55758-02-6 | |

| Record name | 3-Bromo-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromopyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Strategies for 3 Bromo 2 Cyanopyridine

Classical and Contemporary Synthetic Routes

The preparation of 3-bromo-2-cyanopyridine can be achieved from different starting materials, primarily halogenated pyridines or pyridine (B92270) N-oxides. These foundational approaches have been refined over time to improve yield, purity, and process safety.

Substitution Reactions from Halogenated Pyridine Precursors

A prevalent strategy for introducing the cyano group onto the pyridine ring involves the substitution of a halogen atom. This approach typically utilizes readily available dihalogenated pyridines as starting materials.

One of the most direct methods for synthesizing 3-bromo-2-cyanopyridine is the reaction of 2,3-dibromopyridine (B49186) with a metal cyanide. guidechem.com This nucleophilic substitution reaction, often referred to as a Rosenmund-von Braun type reaction when using copper(I) cyanide, targets the bromine atom at the 2-position of the pyridine ring. isuct.rud-nb.info The choice of the metal cyanide, such as copper(I) cyanide (CuCN), sodium cyanide (NaCN), or zinc cyanide (Zn(CN)₂), can influence the reaction conditions and outcomes. guidechem.comresearchgate.net

For instance, the reaction of 2,5-dibromopyridine (B19318) with a combination of CuCN and NaCN in refluxing DMF has been reported for the synthesis of 2-cyano-5-bromopyridine. unam.mx Similarly, palladium-catalyzed cyanation reactions using zinc cyanide have been developed as a general method for preparing o-dinitriles from o-dibromobenzenes, a methodology that can be extended to dihalopyridines. isuct.ru Research has shown that various aryl bromides can be efficiently converted to their corresponding nitriles using K₄[Fe(CN)₆] as a cyanating agent, showcasing the versatility of metal cyanides in these transformations. researchgate.net

Interactive Table: Cyanation of Dihalogenated Pyridines

| Starting Material | Cyanating Agent(s) | Catalyst System | Solvent | Conditions | Product | Ref. |

| 2,3-Dibromopyridine | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMAA | 100-120°C | 3-Bromo-2-cyanopyridine | isuct.ru |

| 2,5-Dibromopyridine | CuCN, NaCN | - | DMF | Reflux | 2-Cyano-5-bromopyridine | unam.mx |

| Aryl Bromides | K₄[Fe(CN)₆] | Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium | NMP | 140°C | Aromatic Nitriles | researchgate.net |

Despite their effectiveness, the use of metal cyanide reagents is accompanied by significant challenges. A primary concern is their high toxicity, which poses risks to human health and the environment, necessitating stringent safety protocols during handling and disposal. rsc.orgtaylorandfrancis.com The facile release of the cyanide anion is responsible for the high toxicity of reagents like KCN and NaCN. google.com

The reaction of 2-bromo-substituted pyridines with cuprous cyanide (CuCN) is a well-established method for introducing a cyano group at the 2-position. google.comepo.orggoogle.com This reaction is a classic example of a nucleophilic aromatic substitution. For instance, the synthesis of 2-cyano-3-chloro-5-trifluoromethylpyridine from its 2-bromo analog is achieved by reacting it with cuprous cyanide in dimethylformamide (DMF) at elevated temperatures. epo.orggoogle.com This approach highlights the utility of CuCN in displacing a bromine atom to form the corresponding nitrile.

Cyanation of 2,3-Dibromopyridine with Metal Cyanides (e.g., CuCN, NaCN, ZnCN₂)

Synthesis from Pyridine N-Oxides

An alternative and often high-yielding approach to 3-bromo-2-cyanopyridine involves the use of pyridine N-oxide precursors. This method leverages the activation of the pyridine ring by the N-oxide group to facilitate nucleophilic substitution.

A prominent example of this strategy is the reaction of 3-bromopyridine (B30812) N-oxide with trimethylsilyl (B98337) cyanide (TMSCN). chemicalbook.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in a solvent like acetonitrile (B52724). chemicalbook.comprepchem.com The reaction proceeds at elevated temperatures, and under optimized conditions, it can provide 3-bromo-2-cyanopyridine in high yields, reportedly up to 89%. chemicalbook.com The process involves the nucleophilic attack of the cyanide from TMSCN onto the activated pyridine ring, followed by the elimination of the N-oxide group.

Interactive Table: Synthesis from 3-Bromopyridine N-Oxide

| Starting Material | Reagent(s) | Solvent | Conditions | Yield | Product | Ref. |

| 3-Bromopyridine N-Oxide | Trimethylsilyl Cyanide, Triethylamine | Acetonitrile | 75°C, 15 hours | 89% | 3-Bromo-2-cyanopyridine | chemicalbook.com |

| 3-Bromopyridine N-Oxide | Trimethylsilyl Cyanide, Triethylamine | Acetonitrile | Reflux, overnight | 26% | 3-Bromo-2-cyanopyridine | prepchem.com |

Multi-Step Synthesis from Aminopyridines

A common and effective approach to synthesizing 3-bromo-2-cyanopyridine involves a multi-step process starting from aminopyridine precursors. This method offers a high degree of control over the introduction of functional groups.

One established route is the diazotization of 2-amino-3-bromopyridine (B76627), followed by a cyanation reaction, often employing a Sandmeyer-type transformation. smolecule.com This process begins with the conversion of the amino group on 2-amino-3-bromopyridine into a diazonium salt. This is typically achieved by treating the aminopyridine with a diazotizing agent like sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate. numberanalytics.com

Following the formation of the diazonium salt, a nucleophilic substitution is carried out using a cyanide source, commonly copper(I) cyanide (CuCN). numberanalytics.com The copper(I) catalyst facilitates the replacement of the diazonium group with a cyano group, yielding 3-bromo-2-cyanopyridine. byjus.com This method, while effective, requires careful handling of highly toxic cyanide reagents. guidechem.com

Table 1: Key Steps in the Diazotization and Cyanation of 2-Amino-3-bromopyridine

| Step | Reaction | Reagents | Key Conditions |

|---|---|---|---|

| 1 | Diazotization | 2-Amino-3-bromopyridine, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr) | 0–5 °C |

| 2 | Cyanation (Sandmeyer Reaction) | Diazonium salt intermediate, Copper(I) Cyanide (CuCN) | Controlled temperature |

An alternative multi-step synthesis involves the dehydration of 3-bromo-2-pyridinecarboxaldehyde oxime. guidechem.com This method circumvents the use of highly toxic metal cyanides. guidechem.com The synthesis starts with 2-amino-3-bromopyridine, which is converted to 3-bromo-2-pyridinecarboxaldehyde, and subsequently to its oxime. The final step is the dehydration of this oxime to produce the desired nitrile, 3-bromo-2-cyanopyridine. guidechem.com

The critical step in this pathway is the choice of dehydrating agent. Acetic anhydride (B1165640) is a common and inexpensive option. guidechem.comthieme-connect.com The reaction with acetic anhydride proceeds through the formation of an O-acetylated intermediate, which then eliminates a molecule of acetic acid to form the nitrile. guidechem.com However, this process often requires prolonged heating under reflux conditions, which can lead to a darker product and lower yields. guidechem.com

A more efficient system involves the use of phosphorus oxychloride (POCl₃) in a mixture of dichloromethane (B109758) and pyridine. guidechem.comchemistrysteps.com Phosphorus oxychloride activates the oxime's hydroxyl group, converting it into a good leaving group. masterorganicchemistry.comyoutube.com Pyridine acts as a base to facilitate the elimination reaction, which proceeds via an E2 mechanism. chemistrysteps.commasterorganicchemistry.com This method offers milder reaction conditions, typically from 0°C to room temperature, and significantly shorter reaction times (2-3 hours), resulting in higher yields. guidechem.comyoutube.com

Table 2: Comparison of Dehydrating Agents for 3-bromo-2-pyridinecarboxaldehyde oxime

| Dehydrating Agent/System | Reaction Conditions | Reaction Time | Outcome |

|---|---|---|---|

| Acetic Anhydride | Reflux | >12 hours | Darker product, lower yield guidechem.com |

| POCl₃/CH₂Cl₂/Pyridine | 0°C to room temperature | 2–3 hours | Mild conditions, short time, high yield guidechem.com |

Dehydration of Aldehyde Oximes

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

Evaluating synthetic routes for 3-bromo-2-cyanopyridine involves considering not only the yield and purity but also the environmental impact and adherence to the principles of green chemistry. rasayanjournal.co.in

The synthesis of 3-bromo-2-cyanopyridine from 3-bromopyridine-N-oxide using trimethylsilyl cyanide and triethylamine in acetonitrile has been reported to achieve yields as high as 89% after purification by column chromatography. chemicalbook.com Another method, starting from 3-chloro-2-fluoro-5-trifluoromethylpyridine and using a phase-transfer catalyst, has shown yields up to 90% with a purity of 98%. google.comgoogle.com In the dehydration of 3-bromo-2-pyridinecarboxaldehyde oxime, using the POCl₃/CH₂Cl₂/Pyridine system leads to higher yields compared to using acetic anhydride. guidechem.com Purity is often confirmed through techniques like High-Performance Liquid Chromatography (HPLC), with standards of ≥98% being available. chemimpex.com Thin-layer chromatography (TLC) is also used to monitor the purity during synthesis. unpatti.ac.id

Green chemistry principles emphasize maximizing atom economy and minimizing waste. colab.ws Some modern synthetic approaches for pyridine derivatives aim for 100% atomic economy through tandem reactions. researchgate.net The use of hazardous substances like highly toxic metal cyanides in the Sandmeyer route is a significant drawback from a green chemistry perspective. guidechem.com The multi-step synthesis involving the dehydration of oximes, particularly with the POCl₃ system, avoids these toxic reagents, thus improving the safety and environmental profile of the process. guidechem.com Furthermore, the development of catalytic methods and the use of environmentally benign solvents are key areas of research to make the synthesis of pyridine derivatives, including 3-bromo-2-cyanopyridine, more sustainable. rasayanjournal.co.insamipubco.combohrium.com The goal is to design processes that are not only efficient in terms of yield but also minimize the generation of hazardous waste streams. google.com

Avoiding Highly Toxic Reagents and Ultra-Low Temperature Conditions

Traditional methods for synthesizing 3-bromo-2-cyanopyridine often involve hazardous reagents and extreme reaction conditions, posing significant safety and scalability challenges. A common route starts from 2,3-dibromopyridine, which is reacted with highly toxic metal cyanides like cuprous cyanide or sodium cyanide. guidechem.com This approach not only presents a risk to researchers and the environment but can also lead to the formation of dicyano-substituted byproducts, complicating purification. guidechem.com Another established method involves a lithium-bromine exchange on 2,3-dibromopyridine at ultra-low temperatures, followed by reaction with an electrophile. guidechem.com However, the need for cryogenic conditions and dilute reaction mixtures makes this process unsuitable for large-scale industrial production. guidechem.com

To circumvent these issues, alternative synthetic strategies have been developed that avoid both highly toxic cyanides and cryogenic temperatures. One such method utilizes 2-amino-3-bromopyridine as a starting material, converting it to 3-bromo-2-cyanopyridine in a three-step process. guidechem.com This synthesis is noted for its use of cheaper, readily available starting materials and milder reaction conditions, thereby enhancing operational safety and making it more amenable to both laboratory and industrial-scale preparation. guidechem.com

Another approach involves the reaction of 3-bromopyridine-N-oxide with trimethylsilyl cyanide. chemicalbook.com This method, carried out at a moderately elevated temperature of 75°C in acetonitrile, achieves a high yield of 89%. chemicalbook.com The use of trimethylsilyl cyanide as the cyanide source is a key advantage, as it is generally considered less acutely toxic than metal cyanides. The reaction proceeds smoothly in the presence of triethylamine, and the product can be readily isolated and purified by column chromatography. chemicalbook.com

Furthermore, the dehydration of 3-bromo-2-pyridylcarboxaldehyde oxime offers another pathway. While initial attempts using acetic anhydride required prolonged heating and resulted in lower yields and product discoloration, a significant improvement was achieved by employing a phosphorus oxychloride/dichloromethane/pyridine system as the dehydrating agent. guidechem.com This system allows the reaction to proceed to completion within 2 to 3 hours at temperatures ranging from 0°C to room temperature, leading to a higher yield under milder conditions. guidechem.com

These advancements highlight a clear trend towards developing more sustainable and safer synthetic routes to 3-bromo-2-cyanopyridine, a critical objective for modern chemical manufacturing.

Catalytic Approaches in 3-Bromo-2-cyanopyridine Synthesis

Catalytic methods have revolutionized the synthesis and functionalization of pyridine derivatives, and 3-bromo-2-cyanopyridine is no exception. Palladium and copper-based catalytic systems are at the forefront of these advancements, enabling a wide range of transformations with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction stands out as one of the most versatile and widely used palladium-catalyzed cross-coupling reactions. It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.com This reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. mdpi.com

3-Bromo-2-cyanopyridine is an excellent substrate for Suzuki-Miyaura coupling reactions. The bromine atom at the 3-position can be selectively replaced with various aryl or alkyl groups by coupling with the corresponding boronic acids. These reactions are typically carried out using a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), along with a base like potassium phosphate (B84403) or potassium carbonate, in a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) and water. researchgate.net The ability to introduce diverse functionalities at the 3-position while retaining the cyano group makes this a powerful tool for creating libraries of novel compounds for drug discovery and materials science.

The catalytic cycle of most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of an organohalide to a palladium(0) complex. nih.govrsc.org In the context of 3-bromo-2-cyanopyridine, the C-Br bond readily undergoes oxidative addition to the palladium(0) center, forming a palladium(II) intermediate. rug.nl This step is often the rate-determining step of the catalytic cycle. rug.nl The reactivity of the C-Br bond is influenced by electronic factors; electron-withdrawing groups on the pyridine ring can facilitate this step. rug.nl The resulting organopalladium intermediate can then participate in various downstream reactions, such as transmetalation in Suzuki-Miyaura or Stille couplings, or insertion reactions, to form a wide range of functionalized cyanopyridines. nih.gov

Suzuki-Miyaura Coupling for Functionalized Cyanopyridines

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed processes for certain transformations. Copper catalysts can mediate a variety of coupling and cyanation reactions.

In the context of pyridine synthesis, copper cyanide has been traditionally used for the cyanation of halopyridines, although this often requires harsh conditions and stoichiometric amounts of the copper reagent. guidechem.comgoogle.com More contemporary copper-catalyzed methods aim to use catalytic amounts of a copper source. For instance, copper(I)-catalyzed cyanation of 5-bromo-2-chloropyridine (B1630664) with potassium cyanide has been reported to proceed in dimethylformamide (DMF) at 100°C. This type of reaction involves the oxidative addition of the halide to a Cu(I) species, followed by cyanide transfer and reductive elimination.

Furthermore, copper catalysts have been employed in amination reactions. For example, 2- and 3-aminoquinolines have been synthesized by heating the corresponding bromoquinolines with liquid ammonia (B1221849) in the presence of copper powder. researchgate.net While not directly involving 3-bromo-2-cyanopyridine, this illustrates the utility of copper in facilitating the introduction of nitrogen nucleophiles onto a pyridine ring system.

Recent research has also explored novel copper-catalyzed reactions of 3-bromopyridine derivatives. One study reported a copper-catalyzed heteroarylboration of 1,3-dienes with 3-bromopyridines, which proceeds via an unusual cine substitution, where the functionalization occurs at a position adjacent to the bromine-bearing carbon. nih.gov This highlights the potential for discovering new reactivity patterns with copper catalysis that are distinct from those observed with palladium.

The hydration of nitriles to amides is another transformation where copper catalysis has shown promise. A system using copper iodide, cesium carbonate, and DBU has been developed for the hydration of various nitriles, including 2-cyanopyridine (B140075). d-nb.info This method could potentially be applied to 3-bromo-2-cyanopyridine, offering a mild route to the corresponding amide.

The following table summarizes some of the catalytic reactions involving bromo-cyanopyridines:

| Reaction Type | Catalyst System | Substrate Example | Product Type | Reference |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | 3-Bromo-2-cyanopyridine | 3-Aryl-2-cyanopyridine | |

| Cyanation | Copper(I) cyanide | 5-Bromo-2-chloropyridine | 5-Bromo-2-cyanopyridine (B14956) | |

| Heteroarylboration | Copper catalyst | 3-Bromopyridine derivatives | Functionalized pyridines | nih.gov |

| Nitrile Hydration | Copper iodide/Cesium carbonate/DBU | 2-Cyanopyridine | 2-Pyridinecarboxamide | d-nb.info |

Future Directions in Synthetic Methodology

The evolution of synthetic chemistry continually pushes for methodologies that are more efficient, selective, and sustainable. For a valuable building block like 3-bromo-2-cyanopyridine, future research is expected to focus on refining synthetic routes to achieve higher levels of chemical and regiochemical control and on adapting these processes to modern technologies like continuous flow chemistry. These advancements aim to improve yield, purity, and safety while minimizing waste and production time.

Chemo- and Regioselective Synthesis

Achieving precise chemo- and regioselectivity is a paramount goal in the synthesis of highly functionalized heteroaromatics like 3-bromo-2-cyanopyridine. The relative positions of the bromo and cyano groups are crucial for the molecule's subsequent reactivity in constructing more complex chemical architectures. chemimpex.com Future synthetic strategies will likely move beyond traditional multi-step sequences, which can suffer from cumulative yield losses and the generation of difficult-to-separate isomers, toward more elegant and direct approaches.

One of the primary challenges is controlling the selective introduction of two different substituents onto the pyridine ring. Advanced catalytic systems are at the forefront of addressing this challenge. Future research may focus on the development of sophisticated transition-metal catalysts that can orchestrate the direct C-H functionalization of pyridine substrates. Such methods would allow for the sequential and highly regioselective installation of the bromine atom and the cyano group, bypassing the need for pre-functionalized starting materials.

Furthermore, novel strategies for constructing the pyridine ring itself with the desired 2,3-substitution pattern already in place are a promising avenue. This could involve innovative cycloaddition or condensation reactions where the regiochemical outcome is predetermined by the nature of the starting materials and the reaction conditions. The development of such ab initio syntheses would represent a significant step forward in efficiency. The distinct electronic properties of the bromine and cyano groups offer opportunities for highly selective transformations, and future methods will aim to leverage these properties from the outset of the synthesis.

| Synthetic Challenge | Potential Future Approach | Anticipated Advantages |

|---|---|---|

| Controlling regiochemistry during substitution on a pyridine ring. | Development of advanced transition-metal catalysts for direct and selective C-H functionalization. | Fewer synthetic steps, reduced waste, higher atom economy, avoidance of isomeric mixtures. |

| Multi-step synthesis with cumulative yield loss. | Novel cycloaddition or condensation strategies to build the substituted pyridine ring in one pot. | Increased overall yield, process simplification, potential for discovering new chemical reactivity. |

| Harsh reaction conditions for functional group installation. | Enzyme-catalyzed or photocatalytic methods for bromination and cyanation under mild conditions. | Improved sustainability, higher functional group tolerance, enhanced safety profile. |

Flow Chemistry Applications

Continuous flow chemistry is an enabling technology that is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering significant advantages over traditional batch processing. beilstein-journals.org The application of flow chemistry to the synthesis of 3-bromo-2-cyanopyridine is a promising future direction that can address challenges related to safety, reproducibility, and scalability.

Many established syntheses of cyanopyridines, including routes to 3-bromo-2-cyanopyridine, involve toxic reagents like trimethylsilyl cyanide and can be highly exothermic. chemicalbook.com In a batch reactor, controlling temperature and ensuring the safe handling of these reagents can be challenging, especially on a larger scale. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat exchange, enabling precise temperature control and minimizing the risk of thermal runaways. rsc.org The small internal volume of a flow system also means that only a minimal amount of any hazardous material is present at any given moment, significantly enhancing process safety. beilstein-journals.org

A prospective flow synthesis of 3-bromo-2-cyanopyridine could involve pumping a solution of a precursor, such as 3-bromopyridine-N-oxide, along with a cyanating agent through a heated microreactor or packed-bed reactor. chemicalbook.com The reaction parameters, including temperature, pressure, and residence time, can be precisely controlled and rapidly optimized using automated systems. rsc.org This could lead to higher yields and purity by minimizing the formation of byproducts that may occur under less controlled batch conditions. Furthermore, flow chemistry allows for the seamless integration of multiple synthetic and purification steps, potentially enabling the production of 3-bromo-2-cyanopyridine and its conversion into a downstream product in a single, uninterrupted process.

| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Process |

|---|---|---|

| Safety | Handling of large quantities of toxic reagents (e.g., cyanide salts) and potential for thermal runaway. chemicalbook.com | Small reactor volumes limit the amount of hazardous material at any time; superior heat transfer prevents hot spots. beilstein-journals.orgrsc.org |

| Process Control | Difficult to maintain uniform temperature and mixing, especially on a large scale. | Precise, automated control over temperature, pressure, and residence time leading to high reproducibility. rsc.org |

| Scalability | Scaling up can be non-linear and require significant redevelopment. | Scalability is achieved by running the system for longer periods or by parallelizing reactors ("numbering-up"). |

| Efficiency | Often requires isolation and purification after each step, leading to lower overall process efficiency. | Enables telescoping of reaction steps, where the crude product stream is used directly in the next reaction, saving time and resources. |

Reactivity and Reaction Pathways of 3 Bromo 2 Cyanopyridine

Reactivity of the Bromine Atom

The bromine atom at the C-3 position of the pyridine (B92270) ring is the primary site for a host of synthetic transformations, including nucleophilic aromatic substitutions and a wide array of metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

3-Bromo-2-cyanopyridine can undergo nucleophilic aromatic substitution (SNA_r) reactions where the bromide ion acts as a leaving group, replaced by various nucleophiles. This reactivity is enhanced by the electron-deficient nature of the pyridine ring, which is further accentuated by the adjacent electron-withdrawing cyano group. Common nucleophiles used in these reactions include alkoxides, thiols, and amines. For instance, reactions with thiols or amines can lead to the formation of valuable thioether or aminopyridine derivatives, respectively. beilstein-journals.org The reaction conditions typically involve a base to either generate the active nucleophile or to scavenge the HBr formed during the reaction.

| Nucleophile | Reagents/Conditions | Product Type | Reference(s) |

| Alkoxides | NaOR/ROH | 3-Alkoxy-2-cyanopyridine | |

| Thiols | RSH, Base | 3-(Alkyl/Arylthio)-2-cyanopyridine | |

| Amines | R¹R²NH, Base | 3-(Amino)-2-cyanopyridine | |

| 1,2-Cyclohexanediamine | CuI, Cs₂CO₃, Microwave (120 °C) | N-Aryl-1,2-cyclohexanediamine | nih.gov |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. 3-Bromo-2-cyanopyridine serves as an excellent substrate for these transformations, leveraging the reactivity of the C-Br bond.

The Suzuki-Miyaura coupling is a widely used reaction to form new carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. 3-Bromo-2-cyanopyridine readily participates in these reactions with various aryl- and heteroarylboronic acids or their esters. This reaction provides a direct route to 3-aryl-2-cyanopyridines, which are important scaffolds in medicinal chemistry and materials science. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like potassium phosphate (B84403) or sodium carbonate, and a suitable solvent system, often a mixture of an organic solvent and water. researchgate.net

| Boronic Acid/Ester | Catalyst System | Base/Solvent | Product Type | Reference(s) |

| Arylboronic acid | Palladium catalysts (e.g., Pd(PPh₃)₄) | K₃PO₄ / 1,4-Dioxane (B91453), H₂O | 3-Aryl-2-cyanopyridine | |

| Phenylboronic acid | PdCl₂(dppf) | NaOH | 3-Phenyl-2-cyanopyridine | researchgate.net |

| Heteroarylboronic acid | Pd₂(dba)₃ / Ligand | Base / Toluene | 3-(Heteroaryl)-2-cyanopyridine | researchgate.net |

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, while the Sonogashira reaction couples it with a terminal alkyne to create an alkynyl-substituted arene. rsc.orgwikipedia.org Both reactions are typically palladium-catalyzed, with the Sonogashira reaction also requiring a copper(I) co-catalyst. wikipedia.orglibretexts.org

3-Bromo-2-cyanopyridine and its derivatives are effective substrates in Sonogashira couplings, reacting with various terminal alkynes to yield 3-alkynyl-2-cyanopyridines. scirp.orgresearchgate.net These products are valuable intermediates for synthesizing more complex heterocyclic systems. The reaction conditions are generally mild, involving a palladium catalyst, a copper(I) salt (like CuI), and an amine base such as triethylamine (B128534), which also often serves as the solvent. libretexts.orgscirp.org While less specifically documented for 3-bromo-2-cyanopyridine itself, the Heck reaction is a general method for functionalizing aryl bromides and can be applied to this substrate. rsc.org

| Coupling Partner | Catalyst System | Base/Solvent | Product Type | Reference(s) |

| Terminal Alkyne | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N / DMF | 3-Alkynyl-2-cyanopyridine | scirp.org |

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Amine Base | 3-(Phenylethynyl)-2-cyanopyridine | libretexts.org |

| Activated Alkene | Co Nanoparticles on Chitosan | Base / PEG | 3-Vinyl-2-cyanopyridine (by analogy) | rsc.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orgbeilstein-journals.org This reaction has become a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals and functional materials. 3-Bromo-2-cyanopyridine can be coupled with a wide range of primary and secondary amines, including anilines and cyclic amines, using this methodology. beilstein-journals.org The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., BINAP or XantPhos), along with a strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate. chemspider.comrsc.org

| Amine | Catalyst System | Base/Solvent | Product Type | Reference(s) |

| Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene | 3-(Amino)-2-cyanopyridine | organic-chemistry.orgchemspider.com |

| (1R,5S)-3,6-diazabicyclo[3.2.0]heptane | Palladium Catalyst | Cs₂CO₃ | N-arylated diazabicycloheptane | beilstein-journals.org |

| Various Aryl Halides | Pd(OAc)₂ / XantPhos | Cs₂CO₃ / Toluene | N-Aryl Amines | rsc.org |

Reactivity of the Nitrile Group

The nitrile (cyano) group in 3-Bromo-2-cyanopyridine is a versatile functional handle that can be transformed into various other groups. Its reactivity is influenced by the adjacent pyridine ring.

One key reaction is its interaction with nucleophiles. For instance, the nitrile group can be activated by coordination to a metal ion, making it more susceptible to nucleophilic attack. The reaction of 2-cyanopyridine (B140075) with methanol (B129727) in the presence of Mn(II) leads to the formation of an O-methyl picolinimidate ligand through methanolysis of the nitrile. mdpi.com A particularly notable transformation is the reaction with 1,2-aminothiols, such as cysteine. This reaction proceeds under mild, aqueous conditions to form a thiazoline (B8809763) ring, a strategy that has been leveraged in bioconjugation and peptide chemistry. nih.govthieme-connect.com

Furthermore, the cyano group can undergo hydrolysis to form a carboxylic acid. beilstein-journals.org This transformation is typically achieved under acidic or basic conditions and provides a route to 3-bromopicolinic acid derivatives. In some cases, under specific nucleophilic aromatic substitution conditions, the cyanide group itself can act as a leaving group, although this is less common than displacement of the bromide. researchgate.net

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| Methanolysis (Metal-Assisted) | Mn(II), CH₃OH | O-Methyl picolinimidate | mdpi.com |

| Thiazoline Formation | Cysteine methyl ester, DIPEA, TCEP, H₂O/THF | 2-(Thiazolin-2-yl)pyridine | nih.gov |

| Hydrolysis | Alkaline conditions | Pyridinecarboxylic acid | beilstein-journals.org |

| Cyanide Displacement | Lithium amides, CsF | Aminopyridine | researchgate.net |

Nucleophilic Addition Reactions

The chemical behavior of 3-bromo-2-cyanopyridine is significantly influenced by the presence of both a bromine atom and a cyano group on the pyridine ring. These functional groups provide multiple sites for nucleophilic attack, leading to a variety of reaction products.

Hydrolysis to Carboxylic Acids or Amides

The cyano group of 3-bromo-2-cyanopyridine can undergo hydrolysis to form either a carboxylic acid or an amide, depending on the reaction conditions. This transformation is a common and useful reaction for modifying the functionality of the pyridine ring. lumenlearning.com

Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through the initial formation of an amide (3-bromo-2-pyridinecarboxamide), which can then be further hydrolyzed to the corresponding carboxylic acid (3-bromopicolinic acid) with prolonged reaction times or harsher conditions. lumenlearning.comrsc.org The continuous hydrolysis of cyanopyridines, including substituted ones with halo groups, can be controlled to produce primarily amides, carboxylic acids, or mixtures thereof. google.com For instance, the conversion of a cyano moiety to a carboxylic acid can be achieved in the presence of an acid capable of hydrolyzing both the cyano and an alkoxy group if present. google.com

Transition metal catalysts have been explored to achieve milder reaction conditions and selective formation of amides, avoiding the over-hydrolysis to carboxylic acids. rsc.org

Table 1: Hydrolysis of Substituted Cyanopyridines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Cyanopyridine (B1664610) | Hydrated ionic liquid (TBAH), EtOH | Nicotinamide | 95% | rsc.org |

| 3-Chlorobenzonitrile | Hydrated ionic liquid (TBAH), EtOH | 3-Chlorobenzamide | 96% | rsc.org |

| Cyanopyridines | Water, heat | Amides or Carboxylic Acids | 95-99.5% | google.com |

Reactions with Amines and Hydrazines

The bromine atom at the 3-position and the cyano group at the 2-position of 3-bromo-2-cyanopyridine are both susceptible to nucleophilic substitution and addition reactions with amines and hydrazines. The electron-withdrawing nature of the cyano group and the pyridine ring nitrogen activates the bromine atom for nucleophilic aromatic substitution.

Reactions with primary and secondary amines can lead to the displacement of the bromine atom to form the corresponding 3-amino-2-cyanopyridine derivatives. These reactions are typically carried out in the presence of a base.

Hydrazine (B178648) can react with 2-chloro-3-cyanopyridine, a related compound, in two possible ways. One pathway involves the initial nucleophilic displacement of the halogen by hydrazine, followed by an intramolecular cyclization where the hydrazine nitrogen attacks the cyano carbon. This leads to the formation of 3-aminopyrazolo[3,4-b]pyridines. An alternative pathway starts with the nucleophilic addition of hydrazine to the cyano group, forming an amidrazone intermediate, which then cyclizes. cdnsciencepub.com It is suggested that for some reactions involving excess hydrazine, an open-chain intermediate is formed. cdnsciencepub.com

Cysteine Bioconjugation and Peptide Bond Cleavage

2-Cyanopyridine derivatives have been investigated for their ability to react selectively with N-terminal cysteine residues in peptides. rsc.orgrsc.org This reaction proceeds through a nucleophilic addition of the cysteine's thiol group to the cyano group, leading to the formation of a stable thiazoline ring. This process is highly selective for cysteine over other amino acids like serine, threonine, and lysine. researchgate.net

The reactivity of the 2-cyanopyridine core can be enhanced by introducing electron-withdrawing groups onto the pyridine ring, which makes the cyano carbon more electrophilic. rsc.orgresearchgate.net For example, 5-fluoro- and 5-trifluoromethyl-2-cyanopyridines show increased reactivity towards cysteine. rsc.org

Following the initial bioconjugation, peptide bond cleavage can occur. rsc.orgrsc.org The proposed mechanism involves the formation of a thioimidate intermediate after the initial thiol addition. This is followed by an intramolecular nucleophilic attack of the amide nitrogen of the cysteine residue, leading to the cleavage of the peptide bond. rsc.org While much of the research has focused on various substituted 2-cyanopyridines, 5-bromo-2-cyanopyridine (B14956) has been shown to react efficiently with cysteine methyl ester to form the corresponding thiazoline product. rsc.orgresearchgate.net

Table 2: Reactivity of 2-Cyanopyridine Derivatives in Cysteine Bioconjugation

| 2-Cyanopyridine Derivative | Substituent | Product Yield with Cysteine | Reference |

| 5-Fluoro-2-cyanopyridine | -F | 97% | |

| 5-Trifluoromethyl-2-cyanopyridine | -CF3 | 73% | rsc.org |

| 5-Bromo-2-cyanopyridine | -Br | 79% | rsc.org |

| Unsubstituted 2-cyanopyridine | -H | 29% | |

| 5-Sulfonamide-2-cyanopyridine | -SO2NH2 | 53-55% | researchgate.net |

Cycloaddition Reactions

While specific examples of cycloaddition reactions involving 3-bromo-2-cyanopyridine are not extensively detailed in the provided search results, the general reactivity of pyridinium (B92312) ylides in [3+2] cycloaddition reactions is well-established. mdpi.com Pyridinium ylides, which can be generated from pyridinium salts, react with various dipolarophiles like alkynes and alkenes. mdpi.comlew.ro

For instance, pyridinium ylides have been shown to react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form dihydroindolizine derivatives. mdpi.com The presence of a cyano group on the pyridine ring, as in 4-cyanopyridine, allows for successful [3+2] cycloaddition with N-methylmaleimide. mdpi.com However, in some cases, a cyanopyridine failed to produce any product in a [3+2] cycloaddition with pyridinium 1,4-zwitterionic thiolates. acs.org The failure of cyanopyridines to convert in some reductive decyanation reactions, which can proceed through radical mechanisms, has been attributed to the coordinating ability of the pyridine nitrogen. beilstein-journals.orgd-nb.info

Reduction Reactions (e.g., to Aminomethylpyridines)

The reduction of the cyano group in 3-bromo-2-cyanopyridine to an aminomethyl group is a key transformation for synthesizing 2-aminomethylpyridine derivatives, which are valuable intermediates in the production of pharmaceuticals and pesticides. google.comgoogle.com

Minimizing Dehalogenation During Reduction

A significant challenge in the catalytic reduction of halogenated cyanopyridines is the potential for a competing dehalogenation reaction, where the bromine atom is also removed. google.comgoogle.com

It is generally known that palladium catalysts are often used to promote dehalogenation, while platinum and rhodium are typically less effective and are therefore preferred when the halogen needs to be preserved. google.comgoogle.com However, research has shown that under specific conditions, a palladium catalyst can provide good results for the reduction of halogenated cyanopyridines with minimal dehalogenation. google.comgoogle.com For example, the reduction of 3-chloro-2-cyano-5-trifluoromethylpyridine using a palladium on charcoal catalyst in the presence of methanol and hydrochloric acid resulted in minimal dechlorination. google.comgoogle.com The choice of solvent and the presence of an acid are critical factors in controlling the reaction and minimizing the unwanted dehalogenation side reaction.

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of 3-bromo-2-cyanopyridine possesses a lone pair of electrons in an sp² hybrid orbital. gcwgandhinagar.com This electron pair is fundamental to its reactivity, particularly in its interactions with electrophiles and metal centers. However, the presence of two strong electron-withdrawing groups, bromo and cyano, significantly reduces the electron density on the ring and the basicity of the nitrogen atom compared to unsubstituted pyridine. gcwgandhinagar.com This decreased nucleophilicity and basicity tempers the reactivity of the nitrogen atom.

Coordination Chemistry with Metal Centers

Like other pyridine derivatives, 3-bromo-2-cyanopyridine can act as a ligand in coordination chemistry, donating its nitrogen lone pair to form a coordinate bond with a metal center. gcwgandhinagar.com While specific studies on 3-bromo-2-cyanopyridine are not abundant, the behavior of related substituted pyridines provides significant insight. For instance, 3-bromopyridine (B30812) has been shown to form discrete coordination complexes with manganese(II), such as [Mn(NCS)₂(3-bromopyridine)₄] and [Mn(NCS)₂(3-bromopyridine)₂(MeCN)₂]. researcher.liferesearchgate.net In these structures, the 3-bromopyridine ligand coordinates to the manganese cation through the pyridine nitrogen atom. researcher.liferesearchgate.net

The coordination ability is influenced by both the pyridine nitrogen and, potentially, the nitrile nitrogen. Cyanopyridine isomers can function as either monodentate ligands, coordinating solely through the pyridine nitrogen, or as bidentate ligands that bridge metal centers using both the pyridine and cyano nitrogens. acs.org The specific coordination mode is often determined by factors such as the metal ion, the counter-anion, and the crystallization conditions. acs.org For 3-bromo-2-cyanopyridine, the proximity of the bromo and cyano groups to the pyridine nitrogen introduces significant electronic and steric effects that dictate its role as a ligand.

The ability of cyanopyridine ligands to bridge metal ions is crucial for the formation of extended structures like coordination polymers. acs.org Research on cyanopyridine complexes with silver(I) and copper(I) has demonstrated the formation of novel one- and two-dimensional polymeric networks. acs.org For example, 2-cyanopyridine and 3-cyanopyridine can act as bidentate ligands, linking metal centers to create complex supramolecular assemblies. acs.orgresearchgate.net

In the case of 3-bromo-2-cyanopyridine, while the cyano group at the 2-position could potentially bridge to a second metal center, steric hindrance from the adjacent bromine atom at the 3-position might complicate or prevent such bridging. Nonetheless, it can contribute to the formation of supramolecular structures through other non-covalent interactions, such as hydrogen bonding and π-π stacking, which are known to stabilize crystal structures in related pyridine-based coordination compounds. mdpi.comrsc.org The interplay of coordination bonds and other intermolecular forces directs the self-assembly into complex, higher-order structures.

N-Oxidation and N-Alkylation Reactions

The nitrogen atom of pyridine and its derivatives can be targeted by electrophilic attack to form N-oxides or N-alkylated pyridinium salts. gcwgandhinagar.com

N-Oxidation involves the reaction of the pyridine with an oxidizing agent, such as hydrogen peroxide or a peracid, to form a pyridine N-oxide. gcwgandhinagar.com This transformation is significant as it can alter the electronic properties of the pyridine ring, often activating it for other reactions. The N-oxide of 3-bromopyridine is a known and stable compound, which serves as a key precursor in one of the synthesis routes for 3-bromo-2-cyanopyridine itself. sigmaaldrich.comcymitquimica.com The general reaction conditions for the N-oxidation of various pyridine derivatives have been studied, though the presence of electron-withdrawing groups can make the reaction more difficult compared to electron-rich pyridines. rsc.org

N-Alkylation occurs when the pyridine nitrogen attacks an alkyl halide, resulting in the formation of a quaternary pyridinium salt. gcwgandhinagar.com This reaction introduces a permanent positive charge on the nitrogen atom, which significantly increases the electron deficiency of the pyridine ring. gcwgandhinagar.com While N-alkylation is a general reaction for pyridines, the rate and efficiency for 3-bromo-2-cyanopyridine would be expected to be lower than for unsubstituted pyridine due to the reduced nucleophilicity of the nitrogen atom. gcwgandhinagar.com However, these reactions are often achievable under appropriate conditions and provide a pathway to highly reactive pyridinium species. acs.orgresearchgate.netscielo.org.mx

Influence of Substituents on Reactivity

The reactivity of the 3-bromo-2-cyanopyridine molecule is profoundly influenced by the electronic and steric properties of its bromo and cyano substituents.

Electronic Effects of Halogen and Cyano Groups

Both the bromine atom and the cyano group are strongly electron-withdrawing. This is due to the inductive effect of the electronegative halogen and the combined inductive and resonance effects of the nitrile group.

Key Electronic Effects:

Decreased Basicity: The electron-withdrawing nature of the substituents significantly reduces the electron density at the pyridine nitrogen, making it a much weaker base and nucleophile compared to pyridine. gcwgandhinagar.com

Activation towards Nucleophilic Attack: Conversely, the reduced electron density makes the carbon atoms of the pyridine ring, particularly at positions 4 and 6, more electrophilic and thus more susceptible to nucleophilic aromatic substitution. nih.gov Studies on other substituted pyridines show that electron-withdrawing groups are critical for enhancing reactivity toward nucleophiles. nih.gov

The table below summarizes the expected electronic influence of the substituents on the different positions of the pyridine ring.

| Position | Primary Electronic Influence | Expected Reactivity |

| N1 | Reduced electron density | Lower basicity and nucleophilicity |

| C2 | Attached to electron-withdrawing CN | Highly electron-deficient |

| C3 | Attached to electron-withdrawing Br | Electron-deficient |

| C4 | Ortho to Br, Meta to CN | Electron-deficient, potential site for nucleophilic attack |

| C5 | Meta to Br, Para to CN | Electron-deficient |

| C6 | Ortho to N, Meta to Br | Highly electron-deficient, potential site for nucleophilic attack |

This table is generated based on established principles of organic chemistry.

Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction. In 3-bromo-2-cyanopyridine, the substituents are located adjacent to each other and to the pyridine nitrogen.

Hindrance at the Nitrogen Atom: The cyano group at the 2-position can sterically hinder the approach of reagents to the nitrogen lone pair. This could affect the rates of N-alkylation and coordination with bulky metal centers.

Hindrance at C2 and C3: Reactions that would typically occur at the C2 position are blocked by the cyano group. Similarly, the bromine at C3 presents a significant steric barrier for any reaction at that site.

Influence on Isomer Reactivity: The positioning of substituents can lead to different reactivity compared to isomers. For instance, the reactivity of 2-bromo-6-cyanopyridine in coupling reactions is hypothesized to be lower than its isomers due to greater steric hindrance around the reactive sites. In reactions of 2-cyanopyridines with nucleophiles, steric hindrance around the cyano group has been shown to be a critical factor influencing reaction efficiency. nih.gov

The combination of these powerful electronic and steric effects makes 3-bromo-2-cyanopyridine a unique building block in organic synthesis, allowing for selective transformations at other positions of the pyridine ring. soton.ac.ukchemimpex.com

Spectroscopic Characterization Methodologies for 3 Bromo 2 Cyanopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 3-bromo-2-cyanopyridine, offering precise insights into its proton and carbon environments.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within the 3-bromo-2-cyanopyridine molecule. The pyridine (B92270) ring's protons exhibit distinct chemical shifts and coupling patterns that are characteristic of their positions relative to the bromine and cyano substituents.

Detailed analysis of the ¹H NMR spectrum allows for the unambiguous assignment of each proton on the pyridine ring. The chemical shifts (δ) are typically reported in parts per million (ppm) downfield from a reference standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net For instance, in a derivative like 4-[6-bromo-2,7,8-trichloroquinoline-3-yl)-6-phenyl-2-methoxy-3-cyanopyridine, the protons on the pyridine ring show distinct multiplets. researchgate.netpsu.edu

Table 1: Representative ¹H NMR Data for a 3-Cyanopyridine (B1664610) Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzene ring protons 'c' | 8.36 | Multiplet |

| Benzene ring protons 'b' | 7.46 - 7.48 | Multiplet |

| Pyridine ring proton 'd' | 7.78 | Multiplet |

| Quinoline ring protons 'e' and 'f' | 7.78 & 8.68 | Multiplet |

| Methoxy group protons 'a' | 4.01 | Singlet |

Source: researchgate.netpsu.edu

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of 3-bromo-2-cyanopyridine. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment.

The positions of the bromine and cyano groups significantly influence the chemical shifts of the pyridine ring carbons. The carbon atom attached to the cyano group (C2) and the carbon atom bonded to the bromine atom (C3) can be readily identified, as can the other carbons of the pyridine ring.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for confirming the structural assignment of 3-bromo-2-cyanopyridine and its derivatives. researchgate.net

HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity across the entire molecule, including the relative positions of the substituents on the pyridine ring.

These 2D NMR methods are invaluable for the detailed characterization of newly synthesized derivatives of 3-cyanopyridine. researchgate.netcnrs.fr

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 3-bromo-2-cyanopyridine.

The IR spectrum of 3-bromo-2-cyanopyridine is characterized by several key absorption bands that confirm its structure. chemicalbook.com The most prominent of these is the stretching vibration of the cyano group (C≡N). This typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. spectroscopyonline.com For aromatic nitriles, this peak is generally found between 2240 and 2220 cm⁻¹. spectroscopyonline.com In the case of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, the FT-IR band at 2239.94 cm⁻¹ was assigned to the ν(C≡N) stretching vibration. researchgate.net

Additionally, the IR spectrum will display bands corresponding to the vibrations of the aromatic pyridine ring. These include C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations, which are found in the 1400-1600 cm⁻¹ region.

Table 2: Key IR Absorption Bands for a Cyanopyridine Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretch | 2233 |

| Carbonyl (C=O) | Stretch | 1660 |

| Amine (N-H) | Stretch | 3240 |

Source: sciforum.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 3-bromo-2-cyanopyridine. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the confirmation of its molecular formula, C₆H₃BrN₂.

The mass spectrum of 3-bromo-2-cyanopyridine will show a molecular ion peak (M⁺). libretexts.org Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule. researchgate.net

Fragmentation patterns observed in the mass spectrum can provide further structural information. The molecular ion can break apart into smaller, charged fragments. libretexts.org The analysis of these fragment ions can help to deduce the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous confirmation of the molecular formula of 3-bromo-2-cyanopyridine and its derivatives. This method provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the differentiation between compounds with the same nominal mass.

The molecular formula of 3-bromo-2-cyanopyridine is C₆H₃BrN₂. thermofisher.com Its calculated molecular weight is approximately 183.01 g/mol . pharmaffiliates.com In HRMS analysis, this compound is often observed as a protonated molecule, [M+H]⁺. The precise mass of this ion is used to confirm the elemental composition. For instance, the molecular ion peak for 5-bromo-2-cyanopyridine (B14956), an isomer of 3-bromo-2-cyanopyridine, is observed at an m/z of 183.01 for [M+H]⁺.

HRMS is also critical in characterizing the products of reactions involving 2-cyanopyridine (B140075) derivatives. For example, in the synthesis of methyl 2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrothiazole-4-carboxylate, HRMS confirmed the formation of the product with a calculated m/z of 313.0235 for [M+Na]⁺ and a found value of 313.0232. rsc.org Similarly, for methyl 2-(5-bromopyridin-2-yl)-4,5-dihydrothiazole-4-carboxylate, the calculated m/z for [M+Na]⁺ was 302.0575, with the experimental value being 302.0564. rsc.org These examples highlight the precision of HRMS in verifying the molecular formulas of complex derivatives.

Table 1: HRMS Data for Selected 2-Cyanopyridine Derivatives

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrothiazole-4-carboxylate | C₁₁H₉F₃N₂O₂S | [M+Na]⁺ | 313.0235 | 313.0232 | rsc.org |

| Methyl 2-(5-acetamidopyridin-2-yl)-4,5-dihydrothiazole-4-carboxylate | C₁₂H₁₃N₃O₃S | [M+Na]⁺ | 302.0575 | 302.0564 | rsc.org |

| Di-bromo-based small-molecule inhibitor | C₂₀H₁₄Br₂O₂ | [M+Na]⁺ | 466.9258 | 466.9249 | nih.gov |

LC-MS Monitoring in Reaction Progress

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for monitoring the progress of chemical reactions involving 3-bromo-2-cyanopyridine and its derivatives. This technique allows for the separation of reactants, intermediates, products, and byproducts, while simultaneously providing mass information for each component.

In synthetic procedures, such as Suzuki-Miyaura cross-coupling reactions, LC-MS is used to track the consumption of the 3-bromo-2-cyanopyridine starting material and the formation of the desired coupled product. For example, in the synthesis of di-bromo-based small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint, UPLC-MS was used to confirm the formation of the product with a calculated mass of 446.94 and a found m/z of 447.07 for [M+H]⁺. nih.gov

Furthermore, LC-MS is crucial for optimizing reaction conditions. By analyzing aliquots from the reaction mixture at different time points, chemists can determine the optimal temperature, reaction time, and catalyst loading. acs.org For instance, in the development of inhibitors for the PD-1/PD-L1 pathway, intermediates were characterized using LC-MS to ensure the successful completion of each synthetic step before proceeding to the next. nih.gov This real-time analysis helps in maximizing yield and minimizing the formation of impurities.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The crystal structures of several pyridine derivatives have been determined, revealing key structural features. For example, the crystal structure of a nickel(II) complex containing 3-cyanopyridine, [Ni(3-BrBA)₂(3-CNPY)₂(H₂O)₂], showed a distorted octahedral geometry around the metal center. researchgate.net In another study, the reaction of Mn(NCS)₂ with 3-bromopyridine (B30812) yielded complexes where the Mn(II) cations are octahedrally coordinated. researchgate.net

The solid-state structure of derivatives is also crucial for understanding their reactivity and intermolecular interactions. For instance, the crystal structure of thiazoline (B8809763) product 3i, derived from 5-bromo-2-cyanopyridine, confirmed its racemic nature. rsc.org This structural information is vital for applications in medicinal chemistry and materials science where specific stereochemistry is often required.

Table 2: Crystallographic Data for Selected Pyridine Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| (C₇H₁₁N₂)₂CuCl₄ | Monoclinic | C2/c | scirp.org |

| 4-(anthracen-9-yl)pyridine | Monoclinic | C2/c | iucr.org |

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | Monoclinic | P2₁/c | iucr.org |

| [Ni(3-BrBA)₂(3-CNPY)₂(H₂O)₂] | - | - | researchgate.net |

Analysis of Intermolecular Interactions (e.g., Br⋯N contacts, π–π Stacking)

The solid-state packing of 3-bromo-2-cyanopyridine and its derivatives is governed by a variety of intermolecular interactions, including halogen bonds (such as Br⋯N contacts) and π–π stacking. These non-covalent interactions are critical in determining the crystal packing and ultimately influence the material's physical properties.

π–π Stacking: Aromatic rings in pyridine derivatives often engage in π–π stacking interactions, which contribute to the stabilization of the crystal structure. mdpi.com These interactions can be face-to-face or offset. For example, in the crystal structure of 4-(anthracen-9-yl)pyridine, weak face-to-face π–π stacking interactions with a centroid-to-centroid distance of 3.6061(2) Å are observed. iucr.org In co-crystals of 3-cyanopyridine with adipic acid, aromatic π-stacking is observed with a centroid-to-centroid separation of 3.92 Å. mdpi.com The interplay of these stacking interactions with other forces like hydrogen bonding dictates the final supramolecular assembly. nih.govmdpi.com

Table 3: Intermolecular Interaction Data for Selected Pyridine Derivatives

| Compound/Complex | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|

| N-bromoimide-pyridine complexes | Br⋯N | 2.266(2) - 2.631(2) | nih.gov |

| 4-(anthracen-9-yl)pyridine | π–π stacking (centroid-centroid) | 3.6061 (2) | iucr.org |

| (adp)(3-CNpy)₂ | π–π stacking (centroid-centroid) | 3.92 | mdpi.com |

| Bis(4-dimethylaminopyridinium) tetrachlorocuprate | π–π stacking (centroid-centroid) | 3.7622 (5) | scirp.org |

Computational and Theoretical Studies of 3 Bromo 2 Cyanopyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular characteristics that are often difficult to obtain through experimental means alone. For compounds like 3-bromo-2-cyanopyridine, these calculations can elucidate electronic structure, molecular geometry, and reactivity patterns. researchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations are prominently used for this purpose. researchgate.net

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecular systems, balancing computational cost and accuracy. scispace.comresearchgate.net It is based on the principle that the ground-state energy of a molecule is a functional of the electron density. scispace.com For cyanopyridine derivatives, calculations are often performed using hybrid functionals like Becke-3-Lee-Yang-Parr (B3LYP) in conjunction with extensive basis sets such as 6-311++G(d,p) to ensure reliable results. researchgate.netnih.govresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. ijarset.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. ijarset.comwuxibiology.com A molecule with a smaller frontier orbital gap is generally more reactive and more polarizable. ijarset.com

DFT calculations have been employed to determine the FMOs for 3-bromo-2-cyanopyridine and related compounds. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. wuxibiology.com While specific energy values for 3-bromo-2-cyanopyridine are not always detailed in broad studies, the analysis of its FMOs is a standard component of theoretical investigations on substituted cyanopyridines. researchgate.net For comparison, the HOMO-LUMO energy gap for a related diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate was calculated to be 3.605 eV, indicating its reactive nature. ijcce.ac.ir

Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Related Pyridine (B92270) Derivative

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|

This table presents data for a related complex cyanopyridine derivative to illustrate typical values obtained from DFT calculations.

Global reactivity descriptors derived from HOMO and LUMO energies provide quantitative measures of molecular stability and reactivity. ijarset.comajchem-a.com These include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). ijarset.com

Chemical Hardness (η) represents the resistance of a molecule to change its electronic configuration. ijarset.comajchem-a.com

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. ijarset.com

Electrophilicity Index (ω) measures the energy stabilization when a molecule accepts an optimal number of electrons from its environment, indicating its capacity as an electrophile. ijarset.com

Table 2: Global Reactivity Descriptors for a Related Brominated Cyanopyridine

| Descriptor | Value | Source |

|---|---|---|

| Chemical Hardness (η) | 2.1952 | nih.gov |

| Chemical Softness (S) | 0.2278 | nih.gov |

Note: The data pertains to 5-Bromo-3-nitropyridine-2-carbonitrile, an analogue of 3-Bromo-2-cyanopyridine.

DFT calculations can map the electronic charge distribution across a molecule, identifying electrophilic and nucleophilic sites. researchgate.net Analyses such as Natural Bond Orbital (NBO) are used to determine the charge on individual atoms. dergipark.org.tr In a study comparing various 2-cyanopyridine (B140075) derivatives, the electronic charge on the carbon atom of the cyano group was calculated. rhhz.net For 5-bromo-2-cyanopyridine (B14956), an isomer of the title compound, the charge on the cyano carbon was found to be +0.198. rhhz.net This was lower than that of the unsubstituted 2-cyanopyridine, a result attributed to the electron-withdrawing nature of the bromine atom. rhhz.net This positive charge indicates the electrophilic character of the cyano carbon, which is a key factor in its chemical reactivity, such as in hydrolysis reactions. rhhz.netresearchgate.net

Table 3: Calculated Electronic Charge on Cyano Group Atoms for Bromo-2-cyanopyridine Isomers and Parent Compound

| Compound | Charge on Cyano Carbon (C) | Charge on Cyano Nitrogen (N) | Source |

|---|---|---|---|

| 2-Cyanopyridine | > +0.198 | Most Negative | rhhz.net |

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. researchgate.net Studies on 3-bromo-2-cyanopyridine have utilized ab initio calculations, such as the Møller-Plesset perturbation theory (MP2) level, often in conjunction with DFT methods, to determine optimized molecular geometries and calculate vibrational frequencies. researchgate.net These calculations provide a high level of theory for structural and spectroscopic predictions, corroborating experimental data. researchgate.net

To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach. researchgate.netmdpi.com This method is used to calculate excited-state properties, such as electronic transition energies, corresponding absorption wavelengths (λ), and oscillator strengths (f). researchgate.net

For related brominated cyanopyridines and their complexes, TD-DFT has been successfully used to predict UV-Vis absorption spectra. researchgate.netnih.gov For example, the theoretical absorption spectrum for 5-bromo-3-nitropyridine-2-carbonitrile was calculated in chloroform, showing a maximum absorption wavelength at 289 nm, which corresponds to an electronic transition from the ground state to an excited state. nih.gov These calculations often reveal that the main absorption bands arise from HOMO→LUMO transitions. ijcce.ac.irbohrium.com To improve the accuracy of predictions in solution, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). nih.govdergipark.org.tr

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD studies focusing exclusively on the isolated 3-bromo-2-cyanopyridine molecule are not extensively documented in the literature, the technique is widely applied to its derivatives, particularly in the context of drug discovery.

For instance, MD simulations have been crucial in understanding how 3-cyanopyridine (B1664610) derivatives interact with biological targets. In studies of potential cancer inhibitors, these simulations help to establish the stability of the ligand-protein complex. For example, in the development of inhibitors for the survivin protein, a target in cancer therapy, MD simulations were used to confirm that the binding of 3-cyanopyridine derivatives to the BIR domain of the protein is stable. researchgate.net Similarly, molecular modeling simulations have been applied to understand the interaction of cyanopyridine-based compounds with enzymes like Pim-1 kinase, which is another target in cancer treatment. acs.org These simulations provide insights into the binding modes and the dynamic behavior of the molecule within the active site of a protein, which is essential information for rational drug design. The principles from these derivative studies are directly applicable to understanding how 3-bromo-2-cyanopyridine itself might interact with biological macromolecules.

Cheminformatics and QSAR Studies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies integrate computational, chemical, and biological data to predict the activity of compounds and to understand the relationship between molecular structure and biological function.

The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems. One of the most important parameters is the partition coefficient (log P), which measures a compound's lipophilicity (affinity for a lipid-like environment) versus its hydrophilicity (affinity for an aqueous environment). This property is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Predicted Physicochemical Properties of Selected Cyanopyridine Derivatives

| Compound/Series | Property | Predicted Value/Finding | Reference |

|---|---|---|---|

| Cyanopyridine Series | Apparent log P | Varies with pH and substituents. No regular trend observed. | unal.edu.coresearchgate.net |

This table is generated based on data for cyanopyridine derivatives to illustrate the application of predictive methods.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating specific structural features of a molecule with its observed biological activity. For the cyanopyridine scaffold, systematic SAR explorations have been conducted to optimize potency against various therapeutic targets.

In a hit-to-lead campaign against Trypanosoma cruzi, the causative agent of Chagas disease, researchers performed a detailed SAR analysis of cyanopyridine analogues. acs.org The study involved systematic modifications at three positions: the cyanopyridine core, a linker, and a right-hand side (RHS) substituent. The findings revealed that the nitrile group on the pyridine core was essential for potency. acs.org

Key findings from this SAR exploration include:

Cyanopyridine Core: The nitrile (cyano) group was found to be crucial for anti-T. cruzi activity.

Linker: Variations in the thioether linker connecting the core to the RHS were not well-tolerated, indicating its importance for maintaining the correct orientation of the molecule.

RHS Substituents: The presence of an acetophenone-like carbonyl group in the RHS was mandatory for high potency. acs.org